3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-yl amine
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Overview
Description
3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-yl amine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-yl amine typically involves multiple steps. One common method includes the reaction of 6-chloro-2-fluorobenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with 4-methylphenylhydrazine and triethyl orthoformate to yield the desired triazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-yl amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution of the chlorine atom could yield a variety of substituted derivatives.
Scientific Research Applications
3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-yl amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-yl amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
Fluconazole: A triazole antifungal agent with a similar core structure.
Voriconazole: Another triazole antifungal with a similar mechanism of action.
Uniqueness
What sets 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-yl amine apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H14ClFN4S |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H14ClFN4S/c1-10-5-7-11(8-6-10)15-20-21-16(22(15)19)23-9-12-13(17)3-2-4-14(12)18/h2-8H,9,19H2,1H3 |
InChI Key |
BXHHZNKAJPTJDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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